2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine
Description
This compound is a pyridine derivative featuring a trifluoromethyl group at the 6-position and a piperidine-methoxy substituent at the 2-position. The piperidine ring is further modified by a sulfonyl linkage to a 1-methylpyrazole moiety.
Properties
IUPAC Name |
2-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N4O3S/c1-22-10-13(9-20-22)27(24,25)23-7-5-12(6-8-23)11-26-15-4-2-3-14(21-15)16(17,18)19/h2-4,9-10,12H,5-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAFVLIXDUGFGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Sulfonylation: The pyrazole ring is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.
Piperidine Ring Formation: The piperidine ring can be formed through a cyclization reaction involving a suitable precursor.
Coupling Reactions:
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide or thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring can lead to pyrazole N-oxides, while reduction of the sulfonyl group can yield sulfides or thiols.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyridine compounds exhibit significant anticancer properties. The specific structure of 2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine has been studied for its potential to inhibit tumor growth. Studies suggest that the trifluoromethyl group enhances the compound's lipophilicity, facilitating better cell membrane penetration and increased bioavailability in cancerous tissues .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various bacterial strains. The sulfonamide moiety is known for its ability to interfere with bacterial folic acid synthesis, thus providing a mechanism for antibacterial action. Preliminary studies have demonstrated effective inhibition of growth in both Gram-positive and Gram-negative bacteria .
Neurological Applications
The piperidine ring in the compound is associated with neuroactive properties. Investigations into its effects on neurotransmitter systems have revealed potential applications in treating neurological disorders such as anxiety and depression. The modulation of serotonin and dopamine pathways by this compound is currently under study .
Herbicidal Activity
The unique structure of this compound allows it to function as a selective herbicide. Its ability to inhibit specific enzymatic pathways in plants makes it a candidate for developing new herbicides that target weeds without harming crops. Field trials have shown effective weed control with minimal phytotoxicity to desirable plants .
Insecticidal Properties
Research into the insecticidal properties of this compound indicates that it disrupts the nervous system of pests, leading to paralysis and death. Its effectiveness against common agricultural pests positions it as a valuable tool in integrated pest management strategies .
Polymer Additives
In material science, the compound's chemical stability and compatibility with various polymers make it an excellent candidate for use as an additive in plastics and coatings. It enhances mechanical properties and thermal stability, leading to improved performance of materials under stress .
Coatings and Films
The incorporation of this compound into coating formulations has shown potential for developing protective films with enhanced resistance to environmental factors such as UV radiation and moisture. These coatings are particularly beneficial in extending the lifespan of materials used in outdoor applications .
Summary Table of Applications
| Application Area | Specific Use | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Inhibition of tumor growth |
| Antimicrobial Properties | Interference with bacterial folic acid synthesis | |
| Neurological Applications | Modulation of neurotransmitter systems | |
| Agrochemicals | Herbicidal Activity | Inhibition of plant enzymatic pathways |
| Insecticidal Properties | Disruption of insect nervous systems | |
| Material Science | Polymer Additives | Enhanced mechanical properties |
| Coatings and Films | Resistance to UV and moisture |
Mechanism of Action
The mechanism of action of 2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the specific biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on key functional groups:
Pyridine Derivatives with Trifluoromethyl Groups
- 6-(Trifluoromethyl)pyridine analogs (e.g., compounds in ): Trifluoromethyl groups enhance metabolic stability and lipophilicity, improving blood-brain barrier penetration.
Piperidine-Sulfonyl Derivatives
- S 18126 (): A benzoindane-piperazine sulfonamide with high affinity for dopamine D4 receptors (Ki = 2.4 nM). The sulfonyl-piperidine moiety in S 18126 contributes to receptor selectivity but shows weak in vivo activity at high doses, likely due to off-target D2/D3 effects. This suggests that the target compound’s piperidine-sulfonyl group may confer receptor specificity but require optimization to minimize off-target interactions .
- L 745,870 (): A pyrrolopyridine sulfonamide with D4 receptor antagonism (Ki = 2.5 nM). Its pyrrolopyridine scaffold differs from the target’s pyridine core, but both share sulfonamide linkages critical for receptor binding .
Pyrazole-Containing Compounds
- 1-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}-4-(4-methoxyphenyl)-1H-pyrazol-5-amine (): This pyridazine-pyrazole hybrid lacks the trifluoromethyl group but demonstrates how pyrazole rings enhance aromatic stacking interactions in receptor binding. The target compound’s 1-methylpyrazole may similarly improve solubility and binding affinity .
Comparative Data Table
Key Research Findings and Hypotheses
Receptor Selectivity : The sulfonyl-piperidine group in the target compound may mimic S 18126’s D4 receptor selectivity, but its pyridine core could shift binding to other targets (e.g., kinases or sigma receptors) .
Metabolic Stability : The trifluoromethyl group likely enhances metabolic resistance compared to chlorine or methyl substituents in ’s pyridine derivatives .
Synthetic Challenges: The compound’s complexity (e.g., sulfonation of piperidine-pyrazole) may require multi-step protocols similar to those in ’s synthesis of 2-amino-4-(2-chloro-5-phenylpyridin-3-yl)pyridines .
Biological Activity
The compound 2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential applications in drug development.
Chemical Structure
The molecular structure of the compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C16H18F3N5O2S |
| Molecular Weight | 401.4 g/mol |
| IUPAC Name | 5-(1-methylpyrazol-4-yl)sulfonyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
| InChI Key | UQTDSWCTGIOXBX-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the sulfonyl group and the pyrazole ring allows for potential inhibition or modulation of biological pathways. Research indicates that these functional groups can disrupt protein synthesis and influence nucleic acid production in microbial organisms, leading to bactericidal effects .
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (μg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |
| Enterococcus spp. | 62.5 - 125 | Disruption of nucleic acid synthesis |
| Pseudomonas aeruginosa | 31.108 - 124.432 | Biofilm disruption |
The compound exhibited significant activity against biofilms formed by Staphylococcus aureus and other pathogens, suggesting its potential application in treating persistent infections .
Case Studies
A notable study evaluated the compound's effectiveness in a clinical setting, where it was tested against multi-drug resistant strains. The results showed that it not only inhibited planktonic growth but also disrupted established biofilms, outperforming traditional antibiotics like ciprofloxacin .
Research Findings
Further investigations into the structure-activity relationship (SAR) of related compounds have identified key modifications that enhance antimicrobial potency. For instance, variations in substituents on the pyrazole ring significantly influenced both antibacterial and antifungal activities .
Comparative Efficacy
A comparative analysis with similar compounds revealed that while many derivatives exhibit antibacterial properties, the trifluoromethyl substitution in this compound enhances its lipophilicity and membrane permeability, leading to improved bioactivity .
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Use anhydrous conditions to avoid hydrolysis of the sulfonyl group .
Advanced: How can conflicting bioactivity data across studies be resolved?
Answer:
Conflicts may arise due to variations in:
- Assay conditions (e.g., cell line viability, incubation time, or solvent effects).
- Compound purity (e.g., residual solvents or byproducts affecting results).
Q. Methodological Solutions :
- Orthogonal assays : Validate anticancer activity using both MTT and colony formation assays.
- Purity verification : Employ LC-MS (>95% purity threshold) and ¹H/¹³C NMR for structural confirmation .
- Standardized protocols : Adopt consensus guidelines (e.g., NIH/NCATS assay standards) for reproducibility.
Q. Example Data Conflict Resolution :
| Study | IC₅₀ (μM) | Assay Type | Purity |
|---|---|---|---|
| A | 0.8 | MTT | 92% |
| B | 5.2 | SRB | 88% |
| Resolution : Re-test with ≥95% purity using ATP-based luminescence assays . |
Basic: Which spectroscopic techniques are optimal for structural characterization?
Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of the pyrazole-sulfonyl and methoxy groups (e.g., δ 8.2–8.5 ppm for pyrazole protons) .
- HRMS : Validate molecular formula (e.g., [M+H]⁺ at m/z 403.0984 for C₁₇H₁₈F₃N₃O₃S).
- FT-IR : Identify sulfonyl (S=O stretch at ~1350 cm⁻¹) and trifluoromethyl (C-F stretch at ~1100 cm⁻¹) groups .
Advanced: What computational methods predict target interactions?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger to model binding to kinase targets (e.g., PI3K or JAK2). The trifluoromethyl group enhances hydrophobic pocket interactions .
- MD simulations : Assess stability of ligand-target complexes (GROMACS, 100 ns trajectories).
- QSAR models : Corrogate substituent effects (e.g., electron-withdrawing CF₃ improves metabolic stability) .
Case Study : Docking scores for PI3Kα:
| Compound | Docking Score (kcal/mol) |
|---|---|
| Target compound | -9.2 |
| Control (LY294002) | -8.5 |
Basic: How is solubility determined if literature data is unavailable?
Answer:
- Shake-flask method : Dissolve excess compound in PBS (pH 7.4) or DMSO, quantify via UV-Vis (λ_max ~260 nm) .
- HPLC-UV : Compare peak areas against a standard curve in aqueous/organic solvent mixtures.
- Thermodynamic solubility : Use differential scanning calorimetry (DSC) to assess crystallinity effects .
Advanced: How does the trifluoromethyl group influence structure-activity relationships (SAR)?
Answer:
Q. Comparative SAR Data :
| R Group | IC₅₀ (PI3Kα, μM) | Metabolic Half-life (h) |
|---|---|---|
| CF₃ | 0.8 | 4.2 |
| CH₃ | 3.5 | 1.8 |
| Cl | 2.1 | 2.5 |
Advanced: What strategies optimize yield in large-scale synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
